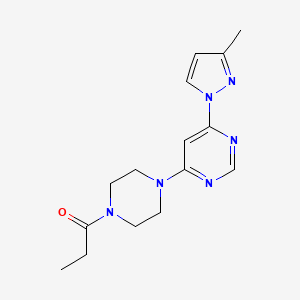![molecular formula C18H16N4O3 B5569596 methyl 4-[2-(1H-benzimidazol-1-ylacetyl)carbonohydrazonoyl]benzoate](/img/structure/B5569596.png)
methyl 4-[2-(1H-benzimidazol-1-ylacetyl)carbonohydrazonoyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[2-(1H-benzimidazol-1-ylacetyl)carbonohydrazonoyl]benzoate, also known as MBACB, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. It belongs to the class of benzimidazole derivatives, which have been reported to exhibit a wide range of biological activities.
Applications De Recherche Scientifique
Synthesis and Derivative Formation
Methyl 4-[2-(1H-benzimidazol-1-ylacetyl)carbonohydrazonoyl]benzoate serves as a starting point for the synthesis of various heterocyclic derivatives due to its reactive sites. The compound's interactions with different reagents lead to the formation of diverse heterocyclic systems, which are crucial in medicinal chemistry for their potential biological activities. For instance, the synthesis of 4-(1H-Azol-1-ylmethyl)benzohydrazides from methyl 4-(bromomethyl)benzoate showcases the compound's versatility in generating new molecules with possible pharmaceutical applications (Osyanin et al., 2005).
Antioxidant and Enzyme Inhibition Properties
Research has explored the antioxidant activities and enzyme inhibition potential of benzimidazole derivatives, indicating their significance in developing therapeutics. A study by Özil et al. (2018) demonstrated the synthesis of benzimidazole derivatives exhibiting notable in vitro antioxidant activities and α-glucosidase inhibitory potential. These findings suggest the compound's utility in creating new drugs with antioxidant properties and the ability to manage diseases like diabetes through enzyme inhibition (Özil, Parlak, & Baltaş, 2018).
Anticorrosive Applications
The benzimidazole core structure, including derivatives of this compound, has been investigated for its corrosion inhibition properties. Rbaa et al. (2020) synthesized new benzimidazole derivatives based on 8-hydroxyquinoline, demonstrating their effectiveness as corrosion inhibitors for steel in an acidic environment. The study highlights the compound's potential in protecting industrial materials, showcasing another dimension of its scientific applications (Rbaa et al., 2020).
Antibacterial and Tuberculostatic Activity
Compounds derived from this compound have shown promise in antibacterial applications. Szczesio et al. (2018) reported on the antibacterial properties of benzyl methyl (3,4-dichlorobenzoyl)carbonohydrazonodithioate, a derivative showcasing significant activity against various bacterial strains. This underscores the potential of the compound in contributing to the development of new antibacterial agents (Szczesio, Korona-Głowniak, & Gobis, 2018).
Orientations Futures
The future directions for research on “methyl 4-[2-(1H-benzimidazol-1-ylacetyl)carbonohydrazonoyl]benzoate” and similar compounds could involve further investigation of their biological activities. Benzimidazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, anti-HIV, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant, and antidiabetic activities . Therefore, these compounds could be potential candidates for drug discovery and development.
Propriétés
IUPAC Name |
methyl 4-[(E)-[[2-(benzimidazol-1-yl)acetyl]hydrazinylidene]methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c1-25-18(24)14-8-6-13(7-9-14)10-20-21-17(23)11-22-12-19-15-4-2-3-5-16(15)22/h2-10,12H,11H2,1H3,(H,21,23)/b20-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGXOQNWWSPIGC-KEBDBYFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)CN2C=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)CN2C=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-fluoro-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B5569519.png)

![1-(2,3-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-3-pyrrolidinol](/img/structure/B5569526.png)



![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-phenylpropanamide](/img/structure/B5569548.png)
![N-(4-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5569551.png)
![1-(5-{1-[(2,6-dimethylpyrimidin-4-yl)carbonyl]piperidin-4-yl}-4-ethyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5569564.png)
![N,N-diethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5569565.png)
![3-(3-fluorophenyl)-7-(2-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B5569572.png)
![7-(4-ethylphenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5569589.png)


